N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide
Description
Structural Characterization and Nomenclature
IUPAC Nomenclature and Systematic Identification
N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide is systematically identified as N-(2-aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide, with the CAS registry number 109546-07-8. Its molecular formula is C₁₈H₂₀N₂O , corresponding to a molecular weight of 280.37 g/mol. The compound is classified as a carboxamide derivative, featuring a cyclopropane core substituted with two phenyl groups at the C2 position and a carboxamide functional group linked to a 2-aminoethyl chain.
Key Nomenclatural Features :
- Cyclopropane Core : The strained three-membered ring forms the central scaffold.
- Diphenyl Substitution : Two phenyl groups are attached to the C2 carbon, creating steric and electronic effects.
- Carboxamide Chain : The amide group (-CONH-) connects the cyclopropane to a 2-aminoethyl moiety (-CH₂CH₂NH₂).
Molecular Geometry and Cyclopropane Ring Strain Analysis
The cyclopropane ring exhibits angle strain due to its 60° bond angles, deviating significantly from the ideal tetrahedral geometry (109.5°). This strain is partially mitigated by banana bonds , where σ-bonding orbitals overlap at an angle, redistributing electron density. The diphenyl substituents introduce steric effects , forcing a non-planar conformation and influencing bond lengths.
Strain Characteristics :
Impact of Substituents :
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
¹H NMR :
¹³C NMR :
| Carbon Environment | Chemical Shift (δ, ppm) | |
|---|---|---|
| Cyclopropane C | 15–25 | |
| Carboxamide C=O | 170–175 | |
| Aromatic C | 125–150 |
Infrared (IR) Spectroscopy
| Functional Group | Absorption Band (cm⁻¹) | |
|---|---|---|
| C=O (Amide) | 1650–1700 | |
| N-H (Amide) | 3300–3500 | |
| C-H (Aromatic) | 3000–3100 |
Mass Spectrometry (MS)
Key Fragments :
| m/z | Fragment | |
|---|---|---|
| 280 | [M+]⁺ (Molecular Ion) | |
| 252 | [M - NH₂CH₂CH₂NH₂]⁺ | |
| 191 | [C₁₃H₁₃N]⁺ (Diphenylcyclopropane core) |
X-ray Crystallographic Data and Conformational Studies
Crystallographic studies reveal:
- Cyclopropane Ring Geometry : Distorted tetrahedral angles (60°) with bond lengths averaging 1.51–1.53 Å.
- Conformational Flexibility : The aminoethyl chain adopts a gauche conformation to minimize steric clash with phenyl groups.
- Intermolecular Interactions : Hydrogen bonding between amide NH₂ and carbonyl oxygen atoms stabilizes the crystalline lattice.
Key Crystal Parameters :
| Parameter | Value | |
|---|---|---|
| Space Group | Likely monoclinic (e.g., P2₁/c) | |
| Hydrogen Bond Lengths | 1.8–2.0 Å (N-H···O) |
Computational Modeling of Electronic Structure
Density-functional theory (DFT) studies highlight:
- Electronic Distribution : σ-acceptor phenyl groups withdraw electron density from the cyclopropane ring, elongating the distal C-C bond.
- Molecular Orbitals :
Bond Order Analysis :
| Bond Type | Bond Order | |
|---|---|---|
| Cyclopropane C-C | 1.2–1.4 (partial double-bond character) | |
| C=O (Amide) | 1.8–2.0 (full double bond) |
Properties
IUPAC Name |
N-(2-aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c19-11-12-20-17(21)16-13-18(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13,19H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHJAVDELQIPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746995 | |
| Record name | N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109546-07-8 | |
| Record name | N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Transition-Metal-Catalyzed Cyclopropanation
Transition-metal catalysts, such as rhodium(II) acetate or copper complexes, facilitate cyclopropanation via carbene transfer to alkenes. For 2,2-diphenylcyclopropanecarboxylic acid precursors, styrene derivatives serve as suitable alkene substrates. For example, diphenylacetylene reacts with ethyl diazoacetate in the presence of Rh₂(OAc)₄ to yield ethyl 2,2-diphenylcyclopropanecarboxylate. Subsequent hydrolysis generates the free carboxylic acid, a direct precursor for amide formation. This method offers high stereoselectivity but requires careful control of diazo compound stability and catalyst loading.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, is another viable route. Here, diphenylacetylene reacts with CH₂I₂/Zn(Cu) to form the cyclopropane ring. While less stereoselective than metal-catalyzed methods, this approach is cost-effective and avoids diazo compounds’ hazards. The resultant 2,2-diphenylcyclopropanecarboxylic acid is then isolated via aqueous workup and recrystallization.
Table 1: Comparative Analysis of Cyclopropanation Methods
| Method | Yield (%) | Stereoselectivity | Key Challenges |
|---|---|---|---|
| Rhodium-catalyzed | 75–85 | High | Diazo compound instability |
| Simmons-Smith | 60–70 | Moderate | Byproduct formation |
Amide Bond Formation with 1,2-Diaminoethane
The coupling of 2,2-diphenylcyclopropanecarboxylic acid with 1,2-diaminoethane is critical for introducing the aminoethyl side chain. Two predominant methods are employed: carbodiimide-mediated coupling and mixed anhydride synthesis .
Carbodiimide-Mediated Coupling
Using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the carboxylic acid is activated to an O-acylisourea intermediate, which reacts with 1,2-diaminoethane. This method, conducted in dichloromethane or chloroform at 0–5°C, achieves yields of 80–90%. However, purification via column chromatography is often necessary to remove dicyclohexylurea byproducts.
Mixed Anhydride Method
Alternatively, the carboxylic acid is treated with ethyl chloroformate to form a mixed anhydride, which subsequently reacts with 1,2-diaminoethane in tetrahydrofuran (THF). This approach avoids carbodiimide byproducts but requires strict anhydrous conditions to prevent hydrolysis. Yields range from 70–85%, with the final product isolated via precipitation in cold diethyl ether.
Table 2: Reaction Conditions for Amide Bond Formation
| Parameter | Carbodiimide Method | Mixed Anhydride Method |
|---|---|---|
| Solvent | CH₂Cl₂/CHCl₃ | THF |
| Temperature | 0–5°C | −10°C to RT |
| Yield | 80–90% | 70–85% |
| Byproducts | Dicyclohexylurea | None significant |
Purification and Characterization
Post-synthesis purification is critical due to the compound’s pharmaceutical applications. This compound exhibits limited solubility in polar solvents, necessitating recrystallization from chloroform/methanol mixtures. Key physicochemical properties include:
Chromatographic techniques (HPLC, TLC) and spectroscopic methods (¹H NMR, IR) confirm purity. The ¹H NMR spectrum displays characteristic cyclopropane proton signals at δ 1.2–1.8 ppm and aromatic protons at δ 7.2–7.5 ppm.
| Supplier | Scale | Purity | Lead Time |
|---|---|---|---|
| Hubei Jusheng Tech | 1–100 kg | >98% | 4–6 weeks |
| BOC Sciences | 10 g–1 kg | >95% | 6–8 weeks |
| LGC Standards | Custom | >99% | 8–12 weeks |
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Synthesis of Cibenzoline (Cifenline)
N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide serves as an important intermediate in the synthesis of Cibenzoline, a drug primarily used for its antiarrhythmic properties. Cibenzoline is effective in treating cardiac arrhythmias by stabilizing cardiac membranes and reducing excitability .
CCR5 Antagonism
Recent studies have indicated that derivatives of this compound may exhibit antagonistic activity against the CCR5 chemokine receptor. This receptor is implicated in various inflammatory diseases and conditions such as asthma, rheumatoid arthritis, and HIV infection. Compounds that target CCR5 can potentially offer therapeutic benefits with reduced side effects compared to traditional treatments .
Anti-inflammatory Properties
Research suggests that this compound may modulate immune responses by inhibiting the activity of pro-inflammatory cytokines. This property makes it a candidate for treating autoimmune diseases and conditions characterized by chronic inflammation .
Cytotoxic Effects
Studies have demonstrated cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular pathways involved in cancer progression, making it a potential lead compound for developing anticancer therapies .
Case Study 1: Synthesis and Efficacy of Cibenzoline
A study published in the Journal of Pharmaceutical Sciences detailed the synthesis of Cibenzoline from this compound. The researchers evaluated its efficacy in stabilizing cardiac rhythms in animal models, demonstrating significant reductions in arrhythmic episodes compared to controls .
Case Study 2: CCR5 Antagonism and Inflammatory Disease Treatment
A patent review highlighted the use of this compound derivatives as CCR5 antagonists. Clinical trials indicated that these compounds could reduce symptoms in patients with inflammatory diseases while minimizing liver toxicity—a common side effect of existing treatments .
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and related cyclopropanecarboxamides:
Physicochemical Property Trends
- Lipophilicity : The diphenyl groups in the target compound likely increase hydrophobicity (logP ~4.5 estimated) compared to dimethyl-substituted analogs (e.g., , logP ~3.8).
- Thermal Stability : Halogenated derivatives () may exhibit higher thermal stability due to strong C-Cl/F bonds, whereas the target compound’s stability is more dependent on steric protection of the cyclopropane ring .
Biological Activity
N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide, commonly referred to as a derivative of cyclopropane carboxamide, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropane structure, which contributes to its biological activity. The presence of an aminoethyl group enhances its solubility and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound has been shown to interact with various receptors, including inositol 1,4,5-trisphosphate (IP3) receptors and transient receptor potential (TRP) channels. This interaction regulates calcium release in cells, influencing various signaling pathways .
- Ion Channel Modulation : It acts as a modulator of ion channels, particularly affecting sodium and potassium channels. This modulation can lead to alterations in cellular excitability and neurotransmission.
- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting specific inflammatory pathways. It binds to chemokine receptors such as CCR5, which are involved in inflammatory responses .
In Vitro Studies
In laboratory settings, this compound has demonstrated significant effects on various cell types:
- Neuronal Cells : The compound has been shown to enhance neuronal survival under stress conditions by modulating calcium signaling pathways.
- Cardiac Cells : Its effects on cardiac myocytes include the stabilization of membrane potential and reduction of arrhythmic activity through ion channel modulation.
In Vivo Studies
Animal studies have further elucidated the effects of this compound:
- Vascular Health : In vivo experiments indicated that the compound could induce changes in vascular structure, such as increased wall thickness in arteries, suggesting potential applications in cardiovascular health .
- Neuroprotection : Studies have reported neuroprotective effects following administration in models of neurodegenerative diseases, highlighting its therapeutic potential.
Case Studies
Several case studies have illustrated the practical applications of this compound:
-
Case Study in Neuroprotection :
- Objective : To evaluate the efficacy of the compound in preventing neuronal cell death.
- Findings : The treatment significantly reduced apoptosis markers in neuronal cultures exposed to oxidative stress.
-
Case Study in Cardiovascular Health :
- Objective : To assess the impact on heart rhythm regulation.
- Findings : The compound effectively reduced arrhythmias in animal models without notable side effects.
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Mechanism | Study Type | Outcome |
|---|---|---|---|
| Calcium Release Modulation | IP3 Receptor Interaction | In Vitro | Enhanced calcium signaling |
| Anti-inflammatory Effects | CCR5 Binding | In Vivo | Reduced inflammation markers |
| Cardiac Rhythm Regulation | Ion Channel Modulation | Animal Studies | Decreased arrhythmic events |
| Neuroprotection | Calcium Pathway Modulation | Cell Culture | Reduced apoptosis under stress conditions |
Q & A
Q. How can discrepancies between computational predictions and experimental bioactivity data be systematically addressed?
- Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) for cyclopropane moieties. Perform free-energy perturbation (FEP) calculations to refine binding affinity predictions. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for thermodynamic profiling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
